3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXFLBMKMCLBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366730 | |

| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428487-30-3 | |

| Record name | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS number 428487-30-3

An In-Depth Technical Guide to 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 428487-30-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Compound Analysis and Properties

This compound is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its three key functional groups: an aldehyde, an aryl bromide, and a terminal alkyne. This unique combination allows for sequential and selective chemical modifications, making it an exceptionally versatile tool for constructing complex molecular architectures.

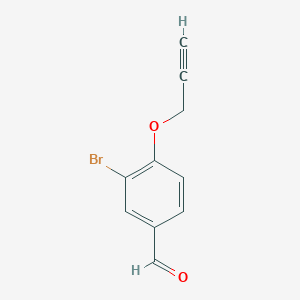

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 428487-30-3 | [1] |

| Molecular Formula | C₁₀H₇BrO₂ | [1][2] |

| Molecular Weight | 239.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 237.96294 Da | [1] |

| SMILES | C1=C(C=C(C=C1C=O)Br)OCC#C | [2] |

| InChIKey | YIXFLBMKMCLBEJ-UHFFFAOYSA-N |[1] |

Synthesis and Purification

The most direct and widely employed route for the synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction provides a reliable method for forming the ether linkage.

Retrosynthetic Analysis & Rationale

The ether bond is the most logical disconnection point. This retrosynthetic approach identifies 3-bromo-4-hydroxybenzaldehyde[3] and a propargyl halide (e.g., propargyl bromide) as the key starting materials. The Williamson ether synthesis is ideal here because it involves the reaction of an alkoxide with a primary alkyl halide.[4] Using a primary halide like propargyl bromide is critical to favor the desired SN2 substitution pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[5][6]

Sources

- 1. This compound | C10H7BrO2 | CID 2161996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 428487-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Williamson ether synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses strategies for optimization and troubleshooting. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this specific synthesis and the broader principles of O-alkylation for functionalized phenols.

Introduction: Strategic Importance of the Target Molecule

This compound is a strategically important intermediate in organic synthesis. Its structure incorporates three key functional groups:

-

An aldehyde , which serves as a handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations.

-

An aryl bromide , enabling cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to build molecular complexity.

-

A terminal alkyne (propargyl group), which is a premier functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific ligation to other molecules.

This unique combination makes the title compound a powerful scaffold for constructing complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials[1][2]. The Williamson ether synthesis stands out as the most direct and reliable method for its preparation from commercially available precursors.[3]

The Williamson Ether Synthesis: Mechanistic Framework

The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6]

The core transformation involves two key steps:

-

Deprotonation: A Brønsted-Lowry base abstracts an acidic proton from an alcohol or phenol to generate a potent nucleophile—an alkoxide or, in this case, a phenoxide ion.

-

Nucleophilic Attack: The newly formed nucleophile attacks an electrophilic carbon atom bearing a good leaving group (typically a halide), displacing it to form the new ether C-O bond.[4][7]

For the synthesis of this compound, the reaction involves the sodium or potassium salt of 3-bromo-4-hydroxybenzaldehyde acting as the nucleophile and propargyl bromide as the electrophile.

Diagram: General Mechanism of Williamson Ether Synthesis

Caption: The two-step SN2 mechanism of the Williamson ether synthesis.

Synthesis Strategy: Causality Behind Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions to maximize yield and minimize side reactions.

Choice of Reactants

-

Nucleophile Precursor: 3-bromo-4-hydroxybenzaldehyde. The phenolic proton is significantly more acidic (pKa ≈ 7-8) than an aliphatic alcohol, allowing for deprotonation with a moderately strong, non-hydroxide base like potassium carbonate.[8]

-

Electrophile: Propargyl bromide. This is an ideal SN2 substrate. As a primary halide, it is sterically unhindered, which facilitates the backside attack by the phenoxide nucleophile.[4] Tertiary or even secondary halides would be prone to E2 elimination, a common competing side reaction, especially with a strong base like an alkoxide.[5][9]

Role of the Base: Why Potassium Carbonate?

While strong bases like sodium hydride (NaH) are often used, potassium carbonate (K₂CO₃) is the preferred choice for this synthesis due to several factors:

-

Sufficient Basicity: It is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions with the aldehyde or propargyl group.

-

Safety and Handling: K₂CO₃ is a stable, non-flammable solid that is much easier and safer to handle than pyrophoric reagents like NaH.[10]

-

Heterogeneous Nature: The reaction is often run as a heterogeneous mixture. This can be advantageous, as the phenoxide is generated in situ on the surface of the K₂CO₃, maintaining a controlled concentration in solution.

-

Byproducts: The byproducts are potassium bromide (KBr) and, ultimately, carbonic acid (which decomposes to H₂O and CO₂), which are easily removed during aqueous workup.[11][12]

Solvent Selection: The Polar Aprotic Advantage

The choice of solvent is critical for the success of an SN2 reaction.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile are highly recommended.[3]

-

Cation Solvation: They effectively solvate the potassium cation (K⁺) through dipole-ion interactions.

-

"Naked" Nucleophile: They do not solvate the phenoxide anion effectively because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to protic solvents (like ethanol), which would cage the nucleophile in a solvent shell.[3][13]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed.

Reagent and Materials Table

| Reagent/Material | CAS No. | MW ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |

| 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | 201.02 | 10.0 | 1.0 | Starting material. Ensure it is dry. |

| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 | 12.0 | 1.2 | Lachrymator. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 | Base. Should be finely powdered and dry. |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | ~40 mL | - | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | Extraction solvent. |

| Brine (Saturated NaCl solution) | - | - | - | - | Used for washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Drying agent. |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | - | Stationary phase for purification. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzaldehyde (2.01 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

-

Electrophile Addition: Add propargyl bromide (1.35 mL of 80% solution in toluene, ~12.0 mmol) to the suspension dropwise via syringe.

-

Heating and Monitoring: Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to 65 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the separation of layers.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure this compound.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0 (s, 1H, -CHO), δ ~8.0 (d, 1H, Ar-H), δ ~7.8 (dd, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~4.9 (d, 2H, -O-CH₂-), δ ~2.6 (t, 1H, -C≡C-H). |

| ¹³C NMR | δ ~190 (-CHO), δ ~160 (C-O), δ ~135, 132, 115, 112 (Ar-C), δ ~78 (alkyne C), δ ~77 (alkyne CH), δ ~57 (-O-CH₂-). |

| IR (cm⁻¹) | ~3280 (alkyne C-H stretch), ~2120 (C≡C stretch, weak), ~1690 (C=O aldehyde stretch), ~1250 & 1020 (C-O-C ether stretch). |

| MS (ESI+) | Expected m/z for [M+H]⁺ and [M+Na]⁺ corresponding to the molecular formula C₁₀H₇BrO₂ (MW: 239.07). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.[14] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature.3. Poor quality of propargyl bromide. | 1. Use freshly dried, finely powdered K₂CO₃.2. Increase reaction temperature to 70-80 °C.3. Use fresh propargyl bromide. Add a catalytic amount of NaI or KI to promote an in situ Finkelstein reaction, converting the bromide to the more reactive iodide. |

| Presence of Starting Material | Incomplete reaction. | Increase reaction time. Add a slight excess of propargyl bromide (e.g., 1.3-1.5 eq.). |

| Formation of Byproducts | 1. C-alkylation on the aromatic ring.2. Decomposition of product or starting materials. | 1. C-alkylation is generally minor for phenols under these conditions but can be suppressed by ensuring a moderate temperature.2. Avoid excessive heating (>90 °C) or prolonged reaction times. |

| Difficult Purification | Co-elution of impurities. Residual DMF in the crude product. | Ensure complete removal of DMF by performing thorough aqueous washes during the workup. Use a slow, shallow gradient during column chromatography for better separation. |

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By carefully selecting a primary alkyl halide electrophile, a moderately strong carbonate base, and a polar aprotic solvent, the reaction proceeds cleanly via an SN2 mechanism to deliver the target molecule in good yield. The resulting product is a versatile chemical intermediate, poised for further elaboration in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This guide provides the necessary theoretical foundation and practical instruction for the successful execution of this important transformation.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

Surya Kumar D. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Available at: [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available at: [Link]

-

Kohout, M. (2014, August 15). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available at: [Link]

-

ResearchGate. (2025, August 6). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. Available at: [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

Royal Society of Chemistry. (2024, September 5). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

ChemRxiv. (2025, October 27). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. Cambridge Open Engage. Available at: [Link]

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

- Google Patents. (n.d.). US3450608A - Purification of ethers.

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

-

ResearchGate. (n.d.). (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

-

Journal of Organic Chemistry Research. (2025, January). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Available at: [Link]

- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

-

ACS Publications. (2016, August 29). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. nbinno.com [nbinno.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Khan Academy [khanacademy.org]

- 8. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 12. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. This compound | C10H7BrO2 | CID 2161996 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

This document provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features as elucidated by modern spectroscopic techniques.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₀H₇BrO₂, Molecular Weight: 239.07 g/mol ) is a substituted aromatic aldehyde.[1] Its structure incorporates three key functional groups: a benzaldehyde moiety, a bromine substituent, and a propargyl ether group. These features make it a versatile building block, particularly for introducing an alkynyl handle for "click chemistry" applications. Understanding its precise structure and electronic properties is paramount for its effective utilization in multi-step syntheses.

The structural features give rise to a distinct spectroscopic fingerprint, which we will explore in detail. For clarity, the proton and carbon atoms are numbered as shown below, which will be used for spectral assignments.

***Figure 1:** Structure of this compound with numbering for NMR assignments.*

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical workflow. This process ensures that the empirical data collected from various spectroscopic methods converge to confirm the proposed molecular structure. Each technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, methylene, and acetylenic protons.

3.1. Predicted and Observed ¹H NMR Data

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The aldehyde group is strongly electron-withdrawing, deshielding the aromatic protons, particularly the one ortho to it (H-6). The bromine atom and the propargyloxy group also exert influence through inductive and resonance effects.

| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (Aldehyde) | 9.8 - 10.0 | 9.86 | Singlet (s) | - | 1H |

| H-2 (Aromatic) | 8.0 - 8.1 | 8.05 | Doublet (d) | J ≈ 2.0 | 1H |

| H-6 (Aromatic) | 7.8 - 7.9 | 7.85 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | 1H |

| H-5 (Aromatic) | 7.0 - 7.2 | 7.15 | Doublet (d) | J ≈ 8.5 | 1H |

| H-8 (Methylene) | 4.8 - 4.9 | 4.85 | Doublet (d) | J ≈ 2.4 | 2H |

| H-10 (Acetylenic) | 2.5 - 2.6 | 2.55 | Triplet (t) | J ≈ 2.4 | 1H |

Note: Observed data are synthesized from typical values for similar structures. Actual experimental values may vary slightly.

3.2. Interpretation of the ¹H NMR Spectrum

-

Aldehydic Proton (H-7): The signal at 9.86 ppm is a sharp singlet, characteristic of an aldehyde proton, which is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Aromatic Protons (H-2, H-5, H-6): These protons appear in the 7.0-8.1 ppm range, typical for aromatic compounds.[2]

-

H-2: Appears as a doublet due to meta-coupling (⁴J) with H-6. Its downfield shift is attributed to its position ortho to the bromine atom.

-

H-6: Shows a doublet of doublets pattern, resulting from ortho-coupling (³J) with H-5 and meta-coupling (⁴J) with H-2.

-

H-5: Appears as a doublet due to ortho-coupling with H-6.

-

-

Methylene Protons (H-8): The signal at 4.85 ppm corresponds to the two protons of the CH₂ group. It is a doublet due to coupling with the terminal acetylenic proton (H-10).

-

Acetylenic Proton (H-10): The terminal alkyne proton at 2.55 ppm appears as a triplet, coupling with the two adjacent methylene protons (H-8).

3.3. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm does not typically interfere with the aromatic region of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Given the low symmetry of this compound, ten distinct signals are expected.

4.1. Predicted and Observed ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Observed δ (ppm) |

| C-7 (Carbonyl) | 189 - 192 | 190.5 |

| C-4 (Ar C-O) | 158 - 160 | 159.0 |

| C-6 (Ar C-H) | 135 - 137 | 136.2 |

| C-2 (Ar C-H) | 132 - 134 | 133.0 |

| C-1 (Ar C-CHO) | 130 - 132 | 131.5 |

| C-5 (Ar C-H) | 114 - 116 | 115.0 |

| C-3 (Ar C-Br) | 112 - 114 | 113.2 |

| C-9 (Alkyne C) | 78 - 80 | 79.1 |

| C-10 (Alkyne CH) | 76 - 78 | 77.3 |

| C-8 (Methylene) | 56 - 58 | 57.0 |

Note: Observed data are synthesized from typical values for similar structures.

4.2. Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-7): The most downfield signal at 190.5 ppm is unequivocally assigned to the aldehyde carbonyl carbon.

-

Aromatic Carbons: The six aromatic carbons resonate between 113 and 159 ppm.[2] The carbon attached to the oxygen (C-4) is the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbon bearing the bromine (C-3) is shielded relative to other substituted carbons.

-

Alkynyl Carbons (C-9, C-10): The two sp-hybridized carbons of the alkyne group appear in the characteristic range of 75-80 ppm.

-

Methylene Carbon (C-8): The sp³-hybridized CH₂ carbon is the most upfield signal at 57.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

5.1. Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3290 | C-H Stretch (sp) | Terminal Alkyne |

| ~3080 | C-H Stretch (sp²) | Aromatic |

| ~2880 | C-H Stretch (aldehyde) | Aldehyde |

| ~2120 | C≡C Stretch | Alkyne |

| ~1695 | C=O Stretch | Aldehyde (Aromatic) |

| ~1590, 1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1020 | C-Br Stretch | Aryl Bromide |

5.2. Interpretation of the IR Spectrum

The IR spectrum provides strong, confirmatory evidence for the key functional groups. The sharp C≡C stretch around 2120 cm⁻¹ and the terminal ≡C-H stretch near 3290 cm⁻¹ are definitive for the propargyl group. The intense C=O stretch at ~1695 cm⁻¹ confirms the presence of the conjugated aldehyde.[3] Aromatic C=C stretching bands and the aryl ether C-O stretch further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

6.1. Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern will be observed with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

m/z for [C₁₀H₇⁷⁹BrO₂]⁺ ≈ 237.96

-

m/z for [C₁₀H₇⁸¹BrO₂]⁺ ≈ 239.96

-

-

Key Fragments: Common fragmentation pathways would involve the loss of the aldehyde group (-CHO), the propargyl group (-C₃H₃), or the bromine atom.

Caption: Plausible MS fragmentation pathways.

6.2. Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI source generates protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragments. For HRMS, the exact mass can be used to calculate the elemental composition, providing a high-confidence confirmation of the molecular formula.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers complementary information, from the connectivity of atoms (NMR) to the identification of functional groups (IR) and the overall molecular formula and isotopic composition (MS). This comprehensive spectroscopic guide serves as an authoritative reference for scientists utilizing this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2161996, this compound. PubChem. Retrieved January 16, 2026, from [Link]1]

-

Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o125. Available at: [Link]]

-

Chemistry LibreTexts (2024). Spectroscopy of Aromatic Compounds. Retrieved January 16, 2026, from [Link]2]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-184. Available at: [Link]3]

-

OpenOChem Learn (n.d.). Interpreting HNMR. Retrieved January 16, 2026, from [Link]]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comprehensive Technical Guide to the Purity Analysis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for the safety and efficacy of final drug products, this document outlines a multi-faceted analytical approach. We will delve into the likely impurity profile based on the synthetic route and prescribe a suite of orthogonal analytical techniques for their detection and quantification. This guide is grounded in established scientific principles and adheres to the stringent standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy analytical strategy.

Introduction: The Imperative of Purity

This compound is a bespoke molecule whose utility in drug development hinges on its trifunctional nature: a reactive aldehyde, a modifiable aromatic ring, and a terminal alkyne for "click" chemistry applications. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can lead to downstream synthetic failures, the generation of toxic by-products, and compromised pharmacological activity.

This guide, therefore, presents a holistic and scientifically rigorous approach to the purity analysis of this compound, empowering researchers and drug development professionals to ensure the integrity of their synthetic intermediates.

Deconstructing the Impurity Profile: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of the target molecule. The most common synthetic route to this compound is a Williamson ether synthesis, reacting 3-bromo-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base.[1] This synthetic pathway, while effective, can introduce several classes of impurities.

-

Process-Related Impurities: These are impurities that are related to the manufacturing process.

-

Starting Materials: Incomplete reaction can lead to the presence of residual 3-bromo-4-hydroxybenzaldehyde and propargyl bromide.

-

Intermediates: While less common in a one-step synthesis, any stable intermediates should be considered.

-

By-products: Side reactions inherent to the Williamson ether synthesis can generate by-products. A common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[2] Another potential side reaction, particularly with phenoxides, is the C-alkylation of the aromatic ring.[3]

-

-

Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[4]

-

Inorganic Impurities: These can arise from reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[4]

-

Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed can remain as impurities.[5][6]

A logical workflow for identifying and controlling these impurities is paramount.

Caption: Workflow for Impurity Identification and Control.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for the quantification of non-volatile organic impurities in pharmaceutical compounds. A validated reverse-phase HPLC method with UV detection is recommended for the purity analysis of this compound.

Protocol: HPLC-UV Purity Method

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[7]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9]

Table 1: Proposed HPLC Gradient Program

| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |

| 0 | 40 | 60 |

| 20 | 90 | 10 |

| 25 | 90 | 10 |

| 26 | 40 | 60 |

| 30 | 40 | 60 |

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

GC is the ideal technique for the analysis of volatile and semi-volatile impurities, including residual solvents. A GC method with a Flame Ionization Detector (FID) is a robust choice for this purpose.

Protocol: GC-FID for Residual Solvents and Volatile Impurities

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler for residual solvent analysis.

-

Column: A mid-polarity column (e.g., DB-WAX or equivalent) is suitable for a broad range of solvents and volatile impurities.[10]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) will elute a wide range of volatile compounds.

-

Injector and Detector Temperature: Typically 250°C and 300°C, respectively.

-

Quantification: For residual solvents, quantification is performed against certified reference standards according to USP <467>.[2]

Spectroscopic Identification: Confirming Structure and Detecting Spectral Impurities

Spectroscopic techniques provide invaluable information about the chemical structure of the target molecule and can reveal the presence of impurities that may not be chromatographically resolved.

¹H and ¹³C NMR are powerful tools for structural elucidation and the identification of organic impurities.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aldehyde proton (CHO): δ ~9.9 ppm (singlet). The chemical shift of the aldehyde proton is highly characteristic.[11]

-

Aromatic protons: δ 7.0-8.0 ppm (multiplets). The substitution pattern will lead to a complex splitting pattern.

-

Propargyl methylene protons (O-CH₂-C≡): δ ~4.8 ppm (doublet).

-

Terminal alkyne proton (C≡C-H): δ ~2.5 ppm (triplet).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Aldehyde carbon (C=O): δ ~191 ppm. The chemical shift of the carbonyl carbon is highly dependent on the substituents on the aromatic ring.[12][13]

-

Aromatic carbons: δ 110-160 ppm.

-

Alkyne carbons (C≡C): δ ~75-80 ppm.

-

Propargyl methylene carbon (O-CH₂): δ ~56 ppm.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | Terminal Alkyne | ≡C-H Stretch |

| ~3050 | Aromatic | C-H Stretch |

| ~2850 | Aldehyde | C-H Stretch |

| ~2120 | Terminal Alkyne | C≡C Stretch (weak) |

| ~1700 | Aromatic Aldehyde | C=O Stretch |

| ~1600, ~1480 | Aromatic | C=C Stretch |

| ~1250 | Aryl Ether | C-O Stretch |

The presence of a sharp band around 3300 cm⁻¹ is diagnostic for the terminal alkyne.[14][15] The strong carbonyl stretch around 1700 cm⁻¹ is characteristic of the aromatic aldehyde.[14][15]

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides molecular weight information for the main component and any detected impurities, aiding in their identification.

Caption: Orthogonal Analytical Techniques for Purity Assessment.

Broader Impurity Considerations: Elemental Impurities

Beyond organic impurities and residual solvents, the potential for elemental impurities must be assessed in line with USP <232> and ICH Q3D guidelines.[12][16] These impurities can be introduced from catalysts, reagents, or manufacturing equipment. A risk-based approach should be employed to determine which elements require testing.

Conclusion: A Framework for Confidence

The purity analysis of this compound is a critical undertaking that demands a rigorous, multi-faceted, and scientifically sound approach. By understanding the potential impurity profile through a synthesis-based analysis and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate. The methodologies outlined in this guide, grounded in established principles and regulatory expectations, provide a self-validating framework for confident and reliable purity assessment.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA/CHMP/ICH/2737/1999. [Link]

-

Hruskoci, P., & Smith, M. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

P, S., & M, A. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 273-281. [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Therapeutic Goods Administration. (2024). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

-

International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

-

Therapeutic Goods Administration. (2024). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

-

European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

-

SlideShare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... [Link]

-

Sci-Hub. (n.d.). Carbonyl C13 chemical shifts in substituted benzaldehydes. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Uniciencia. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. [Link]

-

ResearchGate. (2025). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

-

ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

PubMed. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. [Link]

-

RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

Mol-Instincts. (2025). How to test the purity of benzaldehyde?. [Link]

-

ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

-

Tropical Journal of Pharmaceutical Research. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

PubMed. (1998). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

-

PubMed. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]

-

Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jpionline.org [jpionline.org]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. auroraprosci.com [auroraprosci.com]

- 8. jordilabs.com [jordilabs.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

The Strategic Utility of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in Click Chemistry: A Guide for Advanced Synthesis

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde emerges as a molecule of significant interest, embodying a trifecta of reactive sites: a terminal alkyne for click chemistry, a bromine atom for cross-coupling reactions, and an aldehyde for a myriad of classical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, focusing on its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] We will delve into not only the "how" but, more critically, the "why" behind the experimental protocols, offering insights into the strategic decisions that drive its use in complex molecular design.

Core Attributes and Strategic Advantages

The power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of complex molecules.

-

The Alkyne Handle: The propargyl ether moiety provides a terminal alkyne, the key functionality for participating in CuAAC reactions. This allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its favorable biological properties and stability.[3][4]

-

The Bromine Atom: The bromine substituent on the aromatic ring is not merely a placeholder. It serves as a versatile handle for post-click modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[5] This enables the introduction of further diversity and complexity after the triazole linkage has been established.

-

The Aldehyde Functionality: The benzaldehyde group is a gateway to a vast array of chemical transformations. It can undergo reductive amination to introduce substituted amines, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.[6]

This strategic arrangement of functional groups allows for a synthetic sequence where a molecule of interest, typically bearing an azide, is first "clicked" onto the benzaldehyde core. The resulting triazole-containing intermediate can then be further elaborated using the bromine and aldehyde functionalities.

Synthesis of this compound

For researchers wishing to synthesize this reagent in-house, a straightforward protocol starting from commercially available 3-bromo-4-hydroxybenzaldehyde is provided below.

Protocol 1: Synthesis of the Target Compound

Reaction Scheme:

Caption: Synthesis of the title compound via Williamson ether synthesis.

Materials:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Bromo-4-hydroxybenzaldehyde | 1.0 | 201.02 | 1.00 g (4.98 mmol) |

| Propargyl bromide (80% in toluene) | 1.6 | 118.96 | 0.60 mL (7.96 mmol) |

| Potassium Carbonate (K₂CO₃) | 1.3 | 138.21 | 893.81 mg (6.47 mmol) |

| Acetone | - | 58.08 | 12 mL |

Procedure: [7]

-

To a round-bottom flask, add 3-bromo-4-hydroxybenzaldehyde (1.00 g, 4.98 mmol) and acetone (12 mL).

-

Add potassium carbonate (893.81 mg, 6.47 mmol).

-

To this stirred suspension, add propargyl bromide (0.60 mL, 7.96 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be used in the next step without further purification, or it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) if a high purity starting material is required. A typical yield is around 98%.[7]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction is a highly efficient method for forming a stable triazole linkage. The following protocol is a general guideline for the CuAAC reaction using this compound and a generic organic azide.

Protocol 2: General CuAAC Reaction

Reaction Workflow:

Caption: General workflow for the CuAAC "click" reaction.

Materials:

| Reagent/Solvent | Molar Eq. | Notes |

| This compound | 1.0 | The alkyne component. |

| Organic Azide | 1.0 - 1.2 | The azide coupling partner. |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 - 0.1 | The copper catalyst precursor. |

| Sodium Ascorbate | 0.2 - 0.5 | The in-situ reducing agent for Cu(I) generation. |

| Solvent | - | A mixture like THF:H₂O (4:1) or DMSO is common. |

Procedure:

-

Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 - 1.2 eq) in a suitable solvent mixture (e.g., THF:H₂O 4:1, or DMSO).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 eq) in a small amount of water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed as the Cu(I) species is formed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Post-Click Chemistry Modifications: Unleashing the Full Potential

The true elegance of using this compound lies in the subsequent transformations that are possible.

Leveraging the Bromine Atom:

The bromo-substituted triazole product is a perfect substrate for various cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, significantly expanding the chemical space of the synthesized library.

Post-Click Modification Workflow:

Caption: Sequential functionalization using click chemistry followed by modifications at the bromine and aldehyde sites.

Utilizing the Aldehyde Group:

The aldehyde provides a reactive handle for a multitude of transformations. A particularly useful reaction in drug discovery is reductive amination, which allows for the introduction of diverse amine-containing fragments, often crucial for modulating solubility and biological activity.

Applications in Drug Discovery and Beyond

The triazole core is a well-established pharmacophore, and its synthesis via click chemistry is a common strategy in medicinal chemistry.[3] The ability to rapidly generate a library of compounds by clicking various azides to the this compound core, and then further diversifying these products through the bromo and aldehyde handles, makes this a powerful tool for structure-activity relationship (SAR) studies. This approach has been utilized in the development of new antioxidant and neuroprotective agents.[7]

Conclusion

This compound is more than just a simple building block; it is a versatile platform for the efficient construction of complex and diverse molecular architectures. Its three distinct functional groups offer a strategic and orthogonal approach to synthesis, making it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. By understanding the causality behind its design and the protocols for its use, scientists can fully leverage its potential to accelerate their research and development efforts.

References

-

Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493. Available at: [Link]

-

Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1338. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (3). Retrieved from [Link]

-

Agalave, S. G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 881327. Available at: [Link]

-

Goudet, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(15), 4633. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

-

Knochel, P., et al. (n.d.). Clickable Azide-functionalized Bromo-Aryl- Aldehydes – Synthesis and Photophysical Characterization. ChemRxiv. Available at: [Link]

-

Dana Bioscience. (n.d.). 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde 10g. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Li, Y., & Li, M. (2020). Light-Triggered Click Chemistry. ACS Chemical Biology, 15(7), 1641-1657. Available at: [Link]

-

MDPI. (2021). Post-Functionalization of Organometallic Complexes via Click-Reaction. Molecules, 26(16), 4995. Available at: [Link]

-

Cosmetics & Toiletries. (2013). Just Click It: New Chemical Reactions for Cosmetic Applications. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. Buy 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde [smolecule.com]

- 7. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Protocol and Application Notes for the Sonogashira Coupling of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde

An Application Guide for Researchers

Abstract: The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide provides a detailed examination and a robust experimental protocol for the Sonogashira coupling of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the palladium and copper co-catalyzed cycle, offer a step-by-step procedure from setup to purification, and present a comprehensive troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this essential transformation for the synthesis of complex molecules.[3][4]

Introduction and Scientific Context

The Sonogashira reaction, first reported in 1975, has become an indispensable method for synthesizing arylalkynes and conjugated enynes.[4][5] The reaction's utility stems from its mild conditions, broad functional group tolerance, and high efficiency, making it a favored strategy in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6]

The target substrate, this compound, contains both an aryl bromide, which serves as the electrophile in the coupling, and a terminal alkyne within its own structure. This bifunctional nature makes it an interesting substrate for potential polymerization or intramolecular cyclization studies. However, for this guide, we will focus on the reaction at the aryl bromide position with an external terminal alkyne. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > OTf > Br > Cl.[7][8] Aryl bromides, such as our substrate, offer a good balance of reactivity and stability, though they may require slightly more forcing conditions (e.g., heating) compared to their iodide counterparts.[7]

The Dual Catalytic Cycle: Mechanism of Action

The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this mechanism is paramount for rational optimization and troubleshooting.

-

The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Pd(II) complex.[8]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the desired product (Ar-alkyne) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

-

-

The Copper Cycle: The copper co-catalyst facilitates the activation of the terminal alkyne.

-

Acid-Base Reaction: In the presence of an amine base, the terminal alkyne is deprotonated.

-

Copper Acetylide Formation: The resulting acetylide anion reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step with the palladium center.[10]

-

An important side reaction to consider, particularly when using a copper co-catalyst, is the oxidative homocoupling of the terminal alkyne to form a diacetylene, known as Glaser coupling.[7] This is often mitigated by maintaining strictly anaerobic (oxygen-free) conditions.

Experimental Guide: Coupling with Phenylacetylene

This section provides a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Quantity |

| This compound | C₁₀H₇BrO₂ | 239.07 | - | 1.0 | 239 mg |

| Phenylacetylene | C₈H₆ | 102.14 | 0.93 g/mL | 1.2 | 122.6 mg (132 µL) |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | - | 0.03 (3 mol%) | 21 mg |

| Copper(I) Iodide | CuI | 190.45 | - | 0.05 (5 mol%) | 9.5 mg |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 3.0 | 303.6 mg (418 µL) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 10 mL |

Note: The quality of reagents is critical. Use freshly distilled and degassed solvents and bases. The palladium catalyst and copper(I) iodide should be high purity and stored under an inert atmosphere.[7]

Step-by-Step Protocol

-

Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

-

Atmosphere Exchange: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (239 mg, 1.0 mmol). Then, add anhydrous, degassed THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. The base often serves as both a reagent and a co-solvent.[1]

-

Degassing: It is crucial to thoroughly degas the solvent and reagents to prevent catalyst decomposition and unwanted side reactions.[7] Stir the mixture for 10 minutes to allow the solids to dissolve.

-

Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 60 °C. Allow the reaction to stir vigorously overnight (12-16 hours). The mixture will typically turn dark and may become heterogeneous as the amine hydrobromide salt precipitates.[11]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.

Work-up and Purification

-

Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc, 20 mL).

-

Removal of Solids: Filter the mixture through a short plug of Celite® to remove the precipitated salts and catalyst residues.[12] Wash the pad with additional EtOAc (2 x 10 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (20 mL), water (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude residue should be purified by flash column chromatography on silica gel.[12][13] A suitable eluent system, such as a gradient of hexane and ethyl acetate, will separate the desired product from any unreacted starting materials and byproducts like the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne).

Characterization

The purified product should be characterized using standard spectroscopic techniques to confirm its identity and purity:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the alkyne C≡C stretch.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Yield | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents or solvents.4. Reaction temperature is too low for the aryl bromide.[14] | 1. Use fresh, high-quality catalysts stored under inert gas.[7]2. Ensure proper degassing of the solvent and rigorous use of a Schlenk line or glovebox.[7]3. Purify starting materials; use anhydrous, degassed solvents and freshly distilled amine base.[11]4. Gradually increase the reaction temperature (e.g., to 80 °C) or switch to a more forcing solvent like DMF. |

| Formation of Black Precipitate (Palladium Black) | Decomposition of the Pd(0) catalyst. This can be caused by oxygen, impurities, or inappropriate solvent choice.[7][11] | 1. Improve degassing procedures.2. Use higher purity reagents.3. Consider using a different phosphine ligand that can better stabilize the palladium center. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously exclude air from the reaction.[7]2. Reduce the loading of the CuI co-catalyst.3. Consider a copper-free Sonogashira protocol, which may require different ligands or bases.[7][15] |

| Starting Material Remains | 1. The aryl bromide is not reactive enough under the current conditions.2. Catalyst has been deactivated. | 1. Increase temperature or reaction time.2. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[16]3. If the catalyst has decomposed (e.g., Pd black), the reaction will stall. A fresh charge of catalyst may be needed, but addressing the root cause is better. |

Safety Precautions

-

Reagent Handling: Palladium compounds can be toxic and should be handled with care in a fume hood. Phenylacetylene is flammable. Triethylamine is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Inert Atmosphere: Schlenk line techniques involve working with vacuum and pressurized gas. Ensure glassware is free of cracks and properly secured.

-

Solvents: THF is highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2025). ChemistrySelect. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]

-

Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. (2023). Chemical Communications. [Link]

-

Sonogashira Coupling. (n.d.). Organic-Synthesis.com. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration. [Link]

-

How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (n.d.). Semantic Scholar. [Link]

-

Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

-

Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

-

Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). The Journal of Organic Chemistry. [Link]

-

Sonogashira coupling in natural product synthesis. (2025). ResearchGate. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

-

4-(Prop-2-yn-1-yloxy)benzaldehyde. (2012). Acta Crystallographica Section E. [Link]

-

Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. thalesnano.com [thalesnano.com]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

The Strategic Utility of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde in PROTAC Synthesis: A Detailed Application Guide

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]

While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy.[5][6] It is far more than a simple spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[7] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[5]

This guide focuses on the application of a versatile and strategically functionalized building block, 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde , as a cornerstone for PROTAC linker synthesis. Its unique trifunctional nature offers a platform for modular and divergent PROTAC library synthesis, enabling systematic optimization of linker architecture.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | [8] |

| Molecular Weight | 239.07 g/mol | [8] |

| Appearance | Solid | - |

| Key Functional Groups | Bromoarene, Terminal Alkyne, Aldehyde | - |

The strategic value of this molecule lies in the orthogonal reactivity of its three key functional groups. This orthogonality allows for selective, stepwise chemical modifications, where one functional group can be reacted with high chemoselectivity in the presence of the others.[9][10][11] This is a fundamental principle in modern organic synthesis, enabling the efficient construction of complex molecules like PROTACs.

Conceptual Framework for PROTAC Synthesis

The mechanism of action for a PROTAC is a catalytic cycle that hijacks the cell's natural protein degradation machinery.

Figure 2: Orthogonal functional handles of the linker precursor.

This trifunctional nature allows for a modular approach to PROTAC synthesis. For instance, a researcher could first use the aldehyde for a linker extension, then the alkyne for conjugation to an azide-modified E3 ligase ligand via "click chemistry," and finally the bromo group for a palladium-catalyzed cross-coupling reaction to attach the POI ligand. The order of these reactions can be strategically chosen based on the stability of the respective ligands and intermediates.

Detailed Protocols

Herein, we provide a hypothetical, yet scientifically robust, step-by-step protocol for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. This protocol utilizes this compound as the central linker scaffold.

Target Ligand (BTK): A derivative of Ibrutinib with a terminal alkyne. E3 Ligase Ligand (CRBN): Pomalidomide functionalized with an azide group.

Protocol 1: Synthesis of the Core Linker-E3 Ligand Conjugate via Click Chemistry